Nanomolar Potency Advantage: GRC-17536 vs. HC-030031 (~600–900× More Potent in TRPA1 Calcium Influx Assays)
GRC-17536 inhibits citric acid-induced Ca²⁺ influx in recombinant TRPA1-expressing cells with an IC50 of 8.2 nM . The widely used TRPA1 tool antagonist HC-030031, by contrast, antagonizes AITC- and formalin-evoked calcium influx with IC50 values of 6.2 ± 0.2 μM and 5.3 ± 0.2 μM, respectively, and inhibits cinnamaldehyde-induced human TRPA1 activation with an IC50 of 4.9 μM [1]. This represents an approximately 600–900-fold difference in molar potency in comparable cell-based calcium flux readouts. The low-nanomolar potency of GRC-17536 translates to meaningful target engagement at concentrations that minimize the risk of off-target pharmacology, a consideration that is especially relevant when using HC-030031 at the high micromolar concentrations required for in vivo TRPA1 blockade [2].
| Evidence Dimension | TRPA1 antagonist potency (IC50 in Ca²⁺ influx assays) |
|---|---|
| Target Compound Data | IC50 = 8.2 nM (citric acid-induced Ca²⁺ influx, recombinant TRPA1/CHO cells) |
| Comparator Or Baseline | HC-030031: IC50 = 6.2 μM (AITC-evoked), 5.3 μM (formalin-evoked), 4.9 μM (cinnamaldehyde-evoked) in HEK293 or TRPA1-expressing cells |
| Quantified Difference | GRC-17536 is approximately 600- to 900-fold more potent than HC-030031 on a molar IC50 basis in comparable cell-based calcium flux assays |
| Conditions | Cell-based calcium influx assays: GRC-17536 in hTRPA1/CHO cells with citric acid stimulus; HC-030031 in HEK293 cells with AITC/formalin stimulus |
Why This Matters
Procurement of GRC-17536 over HC-030031 is justified when the experimental design requires robust TRPA1 blockade at low nanomolar concentrations that avoid the confounding off-target effects associated with micromolar-range tool compound concentrations.
- [1] MedChemExpress. HC-030031 Product Datasheet. CAS No. 349085-38-7. View Source
- [2] Eid SR, et al. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Mol Pain. 2008;4:48. View Source
